
N-(3,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antimicrobial Applications
- Broad-spectrum Antifungal Agents : Compounds structurally related to the queried chemical have been identified as potent antifungal agents, exhibiting significant activity against a range of Candida species and Aspergillus species. These derivatives have shown promise due to their improved plasmatic stability and broad antifungal activity, including against molds and dermatophytes, with in vivo efficacy demonstrated in systemic Candida albicans infection models (Bardiot et al., 2015).
- Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Synthesized derivatives from a similar molecular structure have shown notable antimicrobial activity against selected bacterial and fungal strains, highlighting the potential of these compounds in addressing antimicrobial resistance (Majithiya & Bheshdadia, 2022).
Chemical Synthesis and Structural Studies
- Synthesis of Heterocyclic Compounds : Research has detailed the synthesis of complex heterocyclic compounds involving derivatives closely related to the queried compound, leading to structures with potential pharmacological applications (Hirota et al., 1978).
- Structural Aspects of Amide Containing Derivatives : Studies on amide-containing derivatives similar to the queried compound have focused on their crystal structures and properties, including their behavior in forming salts and inclusion compounds, which could have implications in drug formulation and delivery (Karmakar et al., 2007).
Pharmacological Potentials
- Synthesis and Evaluation of Biolabile Acetamides : Research into biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides has explored their antibacterial and antifungal activities, identifying compounds with excellent activity against specific bacterial and fungal strains, underscoring the therapeutic potential of these molecules (Kanagarajan et al., 2010).
Insecticidal Activity
- Pyridine Derivatives as Insecticides : A study on pyridine derivatives revealed that certain compounds exhibit significant insecticidal activity, suggesting the potential for the development of new agrochemicals (Bakhite et al., 2014).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-4-5-16(10-14(13)2)21-17(24)12-23-18(25)11-15(3)20-19(23)22-6-8-26-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPMLQWUINQOAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


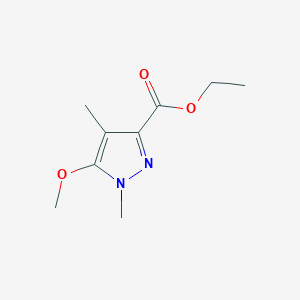
![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)
![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)
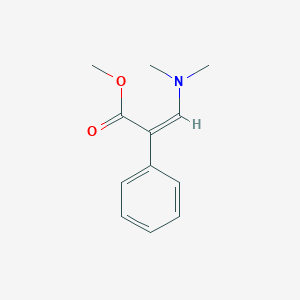
![9-(3,5-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401829.png)
![N-[2-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2401831.png)
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
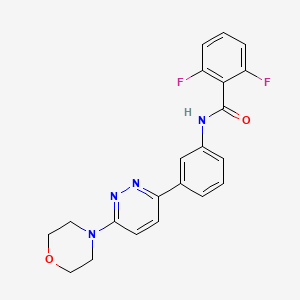
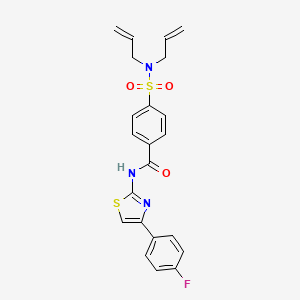
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)
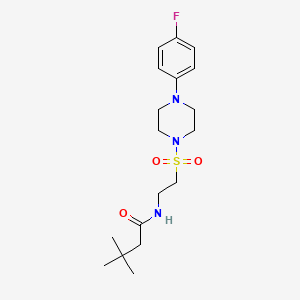
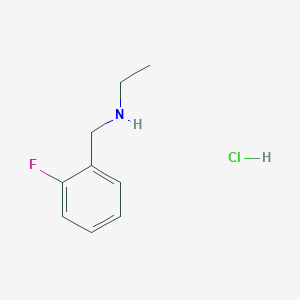
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)